molecular formula C12H17NO2 B181529 N-(4-Methoxyphenyl)-2,2-dimethylpropanamide CAS No. 56619-94-4

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B181529
CAS No.: 56619-94-4
M. Wt: 207.27 g/mol
InChI Key: JFRWTFVXZCJZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide typically involves the acylation of 4-methoxyaniline with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 4-Hydroxyphenyl-2,2-dimethylpropanamide.

    Reduction: N-(4-Methoxyphenyl)-2,2-dimethylpropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide can be compared with other similar compounds such as:

    N-(4-Methoxyphenyl)-2,2-dimethylbutanamide: This compound has a similar structure but with an additional carbon in the alkyl chain.

    N-(4-Methoxyphenyl)-2,2-dimethylacetamide: This compound has a shorter alkyl chain compared to the propanamide derivative.

Uniqueness: The presence of the methoxy group and the specific structure of the dimethylpropanamide moiety confer unique chemical and physical properties to this compound, making it distinct from its analogs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRWTFVXZCJZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334721
Record name N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56619-94-4
Record name N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
Reactant of Route 3
Reactant of Route 3
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
Reactant of Route 4
Reactant of Route 4
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
Reactant of Route 5
Reactant of Route 5
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
Reactant of Route 6
Reactant of Route 6
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.